3-Hydroxycinnamic acid
3-Hydroxycinnamic acid
3-coumaric acid is a monohydroxycinnamic acid in which the hydroxy substituent is located at C-3 of the phenyl ring. It has a role as a human xenobiotic metabolite and a plant metabolite. It is a conjugate acid of a 3-coumarate.
3-Hydroxycinnamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Hydroxycinnamic acid is a natural product found in Balanophora tobiracola, Rubus idaeus, and other organisms with data available.
See also: Ipomoea aquatica leaf (part of).
3-Hydroxycinnamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Hydroxycinnamic acid is a natural product found in Balanophora tobiracola, Rubus idaeus, and other organisms with data available.
See also: Ipomoea aquatica leaf (part of).
Brand Name:
Vulcanchem
CAS No.:
14755-02-3
VCID:
VC20998379
InChI:
InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+
SMILES:
C1=CC(=CC(=C1)O)C=CC(=O)O
Molecular Formula:
C9H8O3
Molecular Weight:
164.16 g/mol
3-Hydroxycinnamic acid
CAS No.: 14755-02-3
Cat. No.: VC20998379
Molecular Formula: C9H8O3
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-coumaric acid is a monohydroxycinnamic acid in which the hydroxy substituent is located at C-3 of the phenyl ring. It has a role as a human xenobiotic metabolite and a plant metabolite. It is a conjugate acid of a 3-coumarate. 3-Hydroxycinnamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 3-Hydroxycinnamic acid is a natural product found in Balanophora tobiracola, Rubus idaeus, and other organisms with data available. See also: Ipomoea aquatica leaf (part of). |
|---|---|
| CAS No. | 14755-02-3 |
| Molecular Formula | C9H8O3 |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | (E)-3-(3-hydroxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+ |
| Standard InChI Key | KKSDGJDHHZEWEP-SNAWJCMRSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)O)/C=C/C(=O)O |
| SMILES | C1=CC(=CC(=C1)O)C=CC(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)O)C=CC(=O)O |
| Melting Point | 192 - 194 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator